2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine
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Overview
Description
2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with an imidazole derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated derivatives.
Scientific Research Applications
2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)quinoline
- 2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)thiazole
- 2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)benzene
Uniqueness
2-chloro-4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidine is unique due to the presence of both pyrimidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-7(2)16-8(3)14-6-10(16)9-4-5-13-11(12)15-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWFMXDDXUIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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